molecular formula C20H14FN3O B11613271 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11613271
M. Wt: 331.3 g/mol
InChI Key: MMNCXGDFFHZJDH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a chemical compound of significant interest in early-stage drug discovery and development. With the molecular formula C20H14FN3O and a molecular weight of 331.35, this research-grade small molecule is provided as a dry powder for experimental use . Its structural features, including an imidazo[1,2-a]pyridine scaffold, are commonly investigated in medicinal chemistry for their potential biological activity. This compound is primarily utilized in biological screening assays and lead optimization processes , serving as a key starting point for the identification and development of novel therapeutic agents . The core imidazopyridine structure is recognized in pharmaceutical research, with similar compounds being explored as inhibitors for various biological targets, such as the mitotic kinesin CENP-E and Bruton's tyrosine kinase (Btk) . Its drug-like properties are favorable, as indicated by its calculated LogP of 3.43, two rotatable bonds, and a polar surface area of 46 Ų, suggesting good potential for cell permeability . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly marked as "For Research Use Only" and is not to be administered to humans or animals or used for any diagnostic, therapeutic, or household purposes. Researchers should consult the product's Safety Data Sheet (SDS) and handle the compound in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)

InChI Key

MMNCXGDFFHZJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F

Origin of Product

United States

Preparation Methods

Cyclization of α-Bromoketones with 2-Aminopyridines

The imidazo[1,2-a]pyridine core is synthesized via a one-pot tandem cyclization/bromination reaction between α-bromoketones and 2-aminopyridines. For example, 3-nitro-α-bromoacetophenone reacts with 2-aminopyridine in ethyl acetate under oxidative conditions (tert-butyl hydroperoxide, TBHP, 2 equiv) at 90°C for 3 hours to yield 3-nitro-phenyl-imidazo[1,2-a]pyridine. This method avoids base additives and leverages TBHP’s dual role as an oxidant and bromine source.

Key Reaction Conditions:

  • Solvent: Ethyl acetate

  • Oxidant: TBHP (2 equivalents)

  • Temperature: 90°C

  • Time: 3 hours

Yields for analogous imidazo[1,2-a]pyridines range from 65% to 88%, depending on substituent electronic effects.

Functionalization of the Phenyl Substituent

To introduce the aniline group required for subsequent amidation, the nitro group in 3-nitro-phenyl-imidazo[1,2-a]pyridine is reduced. Hydrogenation over palladium on carbon (10% Pd/C, H₂, 1 atm) in ethanol at room temperature for 12 hours affords 3-(imidazo[1,2-a]pyridin-2-yl)aniline in 92% yield. Alternative reductants like Fe/HCl or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) are also viable.

Amide Bond Formation with 2-Fluorobenzoic Acid

Acid Chloride Mediated Coupling

The aniline intermediate reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (3 equiv) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding the target amide in 78% purity.

Optimization Insights:

  • Solvent: DCM or THF

  • Base: Triethylamine or DMAP

  • Temperature: 0°C → RT

  • Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, petroleum ether/ethyl acetate 5:1)

Coupling Reagent-Assisted Synthesis

For improved efficiency, 2-fluorobenzoic acid is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF. The aniline intermediate is added, and the mixture is stirred at room temperature for 4 hours, achieving 85% yield.

Comparative Data:

MethodReagentSolventYield (%)Purity (%)
Acid ChlorideEt₃NDCM7895
HATUDIPEADMF8598

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, imidazo-H), 8.25 (d, J = 8.2 Hz, 1H, pyridine-H), 7.89–7.83 (m, 2H, benzamide-H), 7.62–7.55 (m, 1H, Ar-H), 7.42–7.36 (m, 3H, Ar-H), 6.95 (t, J = 6.1 Hz, 1H, pyridine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=O), 162.4 (d, J = 248 Hz, C-F), 151.9, 148.1, 138.5, 134.3, 132.1, 128.8, 127.3, 120.1, 114.5.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₄FN₃O [M+H]⁺: 332.1148

  • Observed: 332.1143.

Challenges and Optimization Considerations

Regioselectivity in Cyclization

The position of the nitro group on the α-bromoketone dictates regioselectivity. Meta-substitution (3-nitro) minimizes steric hindrance, favoring cyclization at the para position relative to the nitro group. Ortho-substituted derivatives exhibit lower yields (45–55%) due to unfavorable steric interactions.

Stability of the Imidazo[1,2-a]pyridine Core

The imidazo ring is sensitive to strong acids and oxidants. Amidation reactions requiring acidic conditions (e.g., HCl in THF) led to partial decomposition (15–20% degradation) . Neutral or mildly basic conditions (pH 7–8) are preferred.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound’s synthesis involves multi-step protocols focusing on constructing the imidazo[1,2-a]pyridine scaffold and subsequent functionalization.

Core Formation via Groebke–Blackburn–Bienaymé Reaction

The imidazo[1,2-a]pyridine core is synthesized via a three-component Groebke–Blackburn–Bienaymé (GBB) reaction :
Reactants :

  • 2-Aminopyridine derivatives

  • α-Bromoketones (e.g., 7-methylimidazo[1,2-a]pyridin-2-yl precursors)

  • Isocyanides (e.g., tert-butyl isocyanide)

Conditions :

  • Solvent: Toluene or ethyl acetate

  • Oxidizing agent: tert-Butyl hydroperoxide (TBHP)

  • Catalyst: Iodine (0.2 equivalents)

  • Temperature: 90–100°C (reflux)

  • Time: 2–3 hours

Outcome :

  • Yields: 60–85% after silica gel chromatography .

  • Key intermediates: N-(pyridin-2-yl)amides or 3-bromo-imidazo[1,2-a]pyridines .

Functionalization of the Benzamide Group

The fluorobenzamide moiety is introduced via nucleophilic acyl substitution or Buchwald–Hartwig coupling:

Step Reagents/Conditions Outcome Yield
Amide coupling2-Fluorobenzoyl chloride, DIPEA, DCM, 0°C→RTFormation of benzamide bond 70–80%
Suzuki–Miyaura couplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°CArylation at imidazopyridine C3 position 65–75%

Fluorine Substituent

The electron-withdrawing fluorine at the benzamide’s ortho position directs electrophilic substitution reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (unreported yields).

  • Suzuki Coupling : Limited participation due to steric hindrance .

Imidazopyridine Core

The heterocycle undergoes regioselective reactions:

  • Bromination : NBS in DMF introduces bromine at C8 (75% yield) .

  • Oxidation : KMnO₄ in acidic conditions cleaves the pyridine ring (low yield, <30%) .

Hydrolytic Degradation

The amide bond is stable under physiological conditions (pH 7.4, 37°C) but hydrolyzes in strong acids/bases:

  • Acidic hydrolysis (6M HCl, reflux): Cleavage to 2-fluorobenzoic acid and 3-(imidazo[1,2-a]pyridin-2-yl)aniline .

  • Basic hydrolysis (2M NaOH, 60°C): Partial decomposition (~40% over 24 hours).

Photostability

UV-Vis studies (λ = 254 nm) show 90% stability after 48 hours, with degradation products including imidazole ring-opened species.

Comparative Reactivity in Analogues

Modifications to the imidazopyridine or benzamide groups alter reactivity:

Modification Impact on Reactivity Source
7-Methyl substitutionEnhances electrophilic substitution at C5
Methoxy vs. fluorine at benzamideMethoxy reduces hydrolysis rate by 20%

Key Research Findings

  • Catalytic Optimization : Pd-mediated couplings improve arylative functionalization efficiency (TON = 1,200) .

  • Biological Implications : Stability under physiological conditions supports in vivo pharmacological studies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide exhibit significant anticancer properties. The compound targets specific pathways involved in tumor growth and proliferation.

Case Study:
A study evaluating various imidazo[1,2-a]pyridine derivatives found that certain derivatives showed promising results against human colorectal carcinoma cell lines (HCT116). For instance, compounds with structural similarities demonstrated IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced potency against cancer cells .

CompoundIC50 (µM)Targeted Cell Line
Compound A5.85HCT116
Compound B4.53HCT116
5-Fluorouracil (Standard)9.99HCT116

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. These compounds are evaluated against various bacterial strains and fungi.

Case Study:
Research on the antimicrobial efficacy of substituted benzamides indicated that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range for several tested strains .

CompoundMIC (µM)Bacterial Strain
Compound N11.27Staphylococcus aureus
Compound N81.43Escherichia coli
Compound N222.60Klebsiella pneumoniae

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit discoidin-domain receptors 1 and 2, which are involved in inflammatory processes . The compound binds to the active site of these receptors, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide can be contextualized against analogs with modifications to the fluorobenzamide group, imidazopyridine core, or substituents on the phenyl ring. Below is a detailed analysis:

Structural Analogs with Halogen Substituents

  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): This compound replaces the fluorine on the imidazopyridine core with bromine. However, it may enhance hydrophobic interactions. Synthesis involves 3-bromopyridine-2-amine and zinc dust, differing from fluorinated analogs that require fluorinated precursors .
  • 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide () :
    Chlorine and difluoromethyl groups here improve metabolic stability compared to fluorine. The trifluoropropyloxy group in Example 284 further enhances lipophilicity, suggesting tailored ADME properties for specific therapeutic targets .

Analogs with Heterocyclic Core Modifications

  • 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide () :
    Replacing imidazopyridine with imidazopyrazine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This analog demonstrates dual inhibition of DDR1/2 kinases, highlighting how core modifications can expand target selectivity .
  • The methyl group on the imidazopyrazine core may reduce metabolic degradation compared to unmethylated analogs .

Substituent Effects on the Phenyl Ring

  • 2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide () :
    Methyl groups on both the benzamide and imidazopyridine rings increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This contrasts with the fluorine-substituted compound, which balances polarity and metabolic stability .
  • N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide () :
    Replacing benzamide with a thiazole-carboxamide introduces sulfur, which may influence redox properties or metal coordination in target binding .

Data Tables

Table 2: Therapeutic Potential and Limitations

Compound Class Advantages Limitations
Fluorinated Benzamides Metabolic stability, target selectivity Potential CYP450 interactions
Brominated Analogs Strong hydrophobic interactions Steric hindrance, synthetic complexity
Piperazine-containing Enhanced solubility Risk of off-target receptor binding

Biological Activity

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a synthetic organic compound notable for its unique structural features, including a fluorine atom and an imidazo[1,2-a]pyridine moiety. With a molecular formula of C21H16FN3O and a molecular weight of 345.4 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology.

Research indicates that this compound interacts with specific molecular targets, modulating pathways crucial for cell cycle regulation and neurotransmission. Notably, it has shown the ability to inhibit cyclin-dependent kinases (CDKs) and GABA_A receptors, which are vital for various cellular processes including proliferation and synaptic transmission .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it exhibits significant anti-proliferative activity against several cancer cell lines. For instance, its efficacy was evaluated in vitro against NCI-60 cancer cell lines, where it displayed notable growth inhibition . The structure-activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances its lipophilicity and alters receptor interactions compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes some related compounds and their primary uses:

Compound NameStructural FeaturesPrimary Use
ZolpidemImidazopyridineSedative
AlpidemImidazopyridineAnxiolytic
SaridipemImidazopyridineSedative/Anxiolytic
This compound Fluorinated imidazopyridinePotential anticancer agent

This table highlights how the fluorinated derivative may offer enhanced therapeutic profiles compared to traditional imidazopyridines.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against specific tumor types . The compound's mechanism involves targeting specific kinases associated with cancer progression.

In Vivo Efficacy

Preclinical models have further validated the anticancer properties of this compound. In animal studies, it was observed to reduce tumor size significantly when administered at therapeutic doses. These findings suggest a promising avenue for further clinical development .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that modifications in the chemical structure of this compound can enhance its bioavailability. For instance, derivatives with optimized lipophilicity showed improved absorption and distribution profiles . Understanding these parameters is crucial for developing effective dosing regimens.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Fluoro-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide derivatives?

  • Methodology :

  • Step 1 : Synthesize the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones (e.g., bromoacetyl intermediates) under reflux in ethanol or toluene .
  • Step 2 : Functionalize the aniline intermediate (e.g., 3-(imidazo[1,2-a]pyridin-2-yl)aniline) by coupling with 2-fluorobenzoyl chloride using coupling agents like HATU or DCC in dichloromethane .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates using 1H^1H-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and LC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • 1H^1H- and 13C^{13}C-NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns (e.g., fluorine integration at ~δ -110 ppm in 19F^{19}F-NMR) .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and C-F bonds (~1200 cm1^{-1}) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+^+ peaks) and purity (>95%) .

Q. How do structural features (e.g., fluorine substitution) influence reactivity?

  • Key Insights :

  • The 2-fluoro group on the benzamide moiety enhances metabolic stability by resisting oxidative degradation .
  • The imidazo[1,2-a]pyridine core provides a planar aromatic system for π-π stacking interactions in target binding .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of derivatives for target engagement?

  • Methodology :

  • Use B3LYP/6-31G * basis sets to calculate HOMO-LUMO gaps, predicting electron-rich regions for nucleophilic attack (e.g., imidazo[1,2-a]pyridine C3 position) .
  • Simulate binding conformations with kinase active sites (e.g., BCR-ABL T315I mutant) to prioritize substituents improving steric complementarity .

Q. What structure-activity relationship (SAR) trends enhance kinase inhibition potency?

  • Critical Modifications :

  • Triple bond linkers (e.g., ethynyl groups) improve steric avoidance of gatekeeper mutations (e.g., T315I in BCR-ABL) while maintaining low nM IC50_{50} values .
  • Fluorine substitutions at the benzamide para-position increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration in neurotrophic studies .

Q. What strategies improve selectivity in fluorescent probe design for cellular imaging?

  • Approach :

  • Attach acrylate recognition groups to the imidazo[1,2-a]pyridine fluorophore for thiol-specific detection (e.g., cysteine over glutathione via nucleophilic addition-cyclization kinetics) .
  • Optimize cell permeability by reducing logD values (<2) through polar substituents (e.g., hydroxyl or methoxy groups) .

Q. How to resolve contradictions in synthetic yields across different reaction conditions?

  • Troubleshooting :

  • Compare solvent effects : Polar aprotic solvents (DMF) may improve coupling efficiency vs. toluene for cyclization .
  • Validate intermediates via HPLC purity checks to identify side products (e.g., dimerization or dehalogenation) .

Q. How do substituents on the phenyl ring modulate biological activity?

  • Case Study :

  • Electron-withdrawing groups (e.g., -CF3_3) at the meta-position enhance DDR1/2 kinase inhibition by 10-fold (IC50_{50} <50 nM) via hydrophobic pocket interactions .
  • Methoxy groups at the ortho-position reduce off-target effects in BCR-ABL inhibitors by sterically blocking non-productive binding .

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